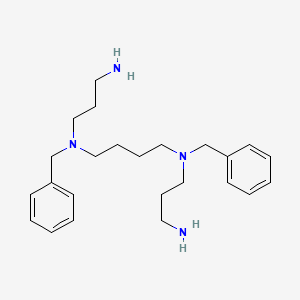
N,N'-bis(3-aminopropyl)-N,N'-dibenzylbutane-1,4-diamine
Beschreibung
N,N'-Bis(3-aminopropyl)-N,N'-dibenzylbutan-1,4-diamin ist eine organische Verbindung, die zur Klasse der Polyamine gehört. Diese Verbindung ist durch das Vorhandensein von zwei Benzylgruppen und zwei Aminopropylgruppen gekennzeichnet, die an ein Butan-1,4-diamin-Rückgrat gebunden sind. Polyamine wie diese Verbindung sind für ihre Rolle in verschiedenen biologischen Prozessen und industriellen Anwendungen bekannt.
Eigenschaften
CAS-Nummer |
165288-14-2 |
|---|---|
Molekularformel |
C24H38N4 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
N,N'-bis(3-aminopropyl)-N,N'-dibenzylbutane-1,4-diamine |
InChI |
InChI=1S/C24H38N4/c25-15-9-19-27(21-23-11-3-1-4-12-23)17-7-8-18-28(20-10-16-26)22-24-13-5-2-6-14-24/h1-6,11-14H,7-10,15-22,25-26H2 |
InChI-Schlüssel |
KTDTVIBDLIBKTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCCCN(CCCN)CC2=CC=CC=C2)CCCN |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N'-Bis(3-aminopropyl)-N,N'-dibenzylbutan-1,4-diamin beinhaltet typischerweise die Reaktion von Butan-1,4-diamin mit Benzylchlorid und 3-Aminopropylamin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Bildung des gewünschten Produkts zu gewährleisten. Zu den gängigen Lösungsmitteln, die bei dieser Synthese verwendet werden, gehören Ethanol und Isopropanol, und Katalysatoren wie Raney-Nickel oder Kobalt werden häufig eingesetzt, um die Reaktion zu erleichtern .
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung Hochdruckreaktoren und die Verwendung von Dipropanol-Dimethylether als Lösungsmittel beinhalten. Das Verfahren zielt darauf ab, die Ausbeute und Reinheit zu maximieren und gleichzeitig die Bildung von Nebenprodukten zu minimieren. Fortgeschrittene Reinigungstechniken, wie z. B. Destillation und Chromatographie, werden verwendet, um das Endprodukt mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
N,N'-Bis(3-aminopropyl)-N,N'-dibenzylbutan-1,4-diamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle und Polymere verwendet.
Biologie: Die Verbindung wird auf ihre Rolle in zellulären Prozessen und als potenzieller Therapeutikum untersucht.
Medizin: Die Forschung ist im Gange, um ihre Verwendung in Medikamenten-Abgabesystemen und als aktiven pharmazeutischen Inhaltsstoff zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von N,N'-Bis(3-aminopropyl)-N,N'-dibenzylbutan-1,4-diamin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren. Die Verbindung kann Ionenkanäle modulieren und zelluläre Signalwege beeinflussen. Seine Polyaminstruktur ermöglicht es ihm, an Nukleinsäuren und Proteine zu binden und ihre Funktion und Stabilität zu beeinflussen.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its use in drug delivery systems and as an active pharmaceutical ingredient.
Wirkmechanismus
The mechanism of action of N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate ion channels and influence cellular signaling pathways. Its polyamine structure allows it to bind to nucleic acids and proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N,N'-Bis(3-aminopropyl)-1,3-propandiol
- N,N'-Bis(3-aminopropyl)ethylendiamin
- N,N-Bis(3-aminopropyl)methylamin
Einzigartigkeit
N,N'-Bis(3-aminopropyl)-N,N'-dibenzylbutan-1,4-diamin ist aufgrund des Vorhandenseins von Benzylgruppen einzigartig, die seine Lipophilie und die Fähigkeit erhöhen, mit hydrophoben Bereichen von Biomolekülen zu interagieren. Diese strukturelle Eigenschaft unterscheidet sie von anderen Polyaminen und trägt zu ihren spezifischen biologischen und industriellen Anwendungen bei .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


